molecular formula C10H11ClN2O4 B2870637 2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide CAS No. 91754-44-8

2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide

Cat. No.: B2870637
CAS No.: 91754-44-8
M. Wt: 258.66
InChI Key: RXNLROCNNZMAPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a benzene ring (from the benzyl group) substituted with a hydroxy group, a methyl group, and a nitro group. The benzene ring would be connected to an acetamide group through a carbon-chlorine bond .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the chloro group could be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar groups like the nitro group and the acetamide group would likely make it soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can sometimes be explosive. Therefore, appropriate safety precautions should be taken when handling this compound .

Properties

IUPAC Name

2-chloro-N-[(2-hydroxy-5-methyl-3-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-6-2-7(5-12-9(14)4-11)10(15)8(3-6)13(16)17/h2-3,15H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNLROCNNZMAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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